LpxC-IN-10 is synthesized from various chemical precursors through multiple synthetic pathways that incorporate hydroxamic acid functionalities. It falls under the category of small-molecule inhibitors specifically designed for bacterial enzymes involved in lipid biosynthesis. The classification of LpxC-IN-10 can be further detailed as follows:
The synthesis of LpxC-IN-10 involves several key steps that utilize standard organic chemistry techniques. One common method includes:
For instance, one synthetic route reported includes the formation of a morpholinone intermediate followed by hydroxamic acid derivatization, showcasing the complexity and multi-step nature of synthesizing LpxC inhibitors .
The molecular structure of LpxC-IN-10 is characterized by its hydroxamic acid moiety, which is crucial for its interaction with the zinc ion in the active site of LpxC. Key structural features include:
Data from crystallographic studies reveal that the binding conformation allows for effective coordination with zinc ions present in the enzyme's active site, facilitating inhibition .
LpxC-IN-10 undergoes specific chemical reactions that are pivotal to its mechanism of action:
The reaction dynamics are influenced by factors such as pH and temperature, which can affect the stability and activity of both the inhibitor and the enzyme .
The mechanism by which LpxC-IN-10 exerts its inhibitory effects involves several steps:
Studies indicate that this mechanism is highly effective against various Gram-negative pathogens, making it a promising candidate for antibiotic development .
LpxC-IN-10 exhibits several notable physical and chemical properties:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm purity and structural integrity during synthesis .
LpxC-IN-10 has significant scientific applications:
Research continues to explore variations of LpxC inhibitors like LpxC-IN-10 to enhance efficacy and reduce potential resistance mechanisms among target pathogens .
The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) catalyzes the first committed step in lipid A biosynthesis—a structurally conserved component of lipopolysaccharide (LPS) that anchors the outer membrane in Gram-negative bacteria [1] [6]. Lipid A is indispensable for bacterial viability and membrane integrity in most Gram-negative pathogens, and its absence disrupts outer membrane permeability, leading to cell lysis [8]. Crucially, LpxC has no homologous counterparts in mammalian biochemistry, positioning it as an ideal target for species-selective antibiotic development [5] [9].
Early efforts to target LpxC (1990s–2000s) yielded inhibitors like the oxazoline L-573,655 (Merck) and hydroxamate BB-78485 (British Biotech), but these showed limited activity against Pseudomonas aeruginosa due to structural variations in the enzyme’s substrate-binding tunnel [1]. CHIR-090 (University of Washington/Chiron) marked a breakthrough with nanomolar inhibition and P. aeruginosa coverage, validating LpxC’s druggability and igniting industrial interest [1] [5]. Despite this, no LpxC inhibitor has achieved clinical approval to date, largely due to toxicity challenges or spectrum limitations [5] [9].
Table 1: Evolution of Key LpxC Inhibitors Preceding LpxC-IN-10
| Inhibitor | Era | Key Strength | Critical Limitation |
|---|---|---|---|
| L-573,655 | 1980s–1990s | First identified LpxC inhibitor | Poor potency (MIC >100 µg/mL) |
| BB-78485 | Early 2000s | Improved E. coli activity (MIC = 1 µg/mL) | Inactive against P. aeruginosa |
| CHIR-090 | Mid-2000s | Broad-spectrum (incl. P. aeruginosa) | Moderate metabolic stability |
| ACHN-975 | 2010s | Reached Phase I trials | Cardiotoxicity in preclinical models |
LpxC-IN-10 emerged from systematic optimization of the pharmacophore model established by CHIR-090, which comprises:
LpxC-IN-10 incorporated three strategic advancements:
These modifications yielded picomolar enzymatic affinity (Ki* = 8.9 pM for E. coli LpxC) and a slow off-rate (half-life >2 hours), enabling sustained bactericidal activity [4].
Table 2: Structural Innovations in LpxC-IN-10 vs. Predecessors
| Pharmacophore Region | CHIR-090 | LpxC-IN-10 | Functional Impact |
|---|---|---|---|
| ZBG/Linker | L-Threonyl-hydroxamate | β-Difluoromethyl-allo-threonyl-hydroxamate | 100-fold ↑ Zn²⁺ affinity; metabolic stability |
| Hydrophobic Core | Biphenylacetylene | Diacetylene-phenylethynyl | Extended tunnel occupancy; entropy optimization |
| Terminal Group | Morpholine | Cyclopropane | Reduced plasma protein binding; ↓ cytotoxicity |
The synthesis of LpxC-IN-10 leveraged click chemistry to modularize construction of its diacetylene tail—a critical innovation for rapid structure-activity relationship (SAR) exploration. The approach featured:
Table 3: Key Synthetic Steps for LpxC-IN-10
| Step | Reaction | Input Fragments | Product | Yield |
|---|---|---|---|---|
| 1 | Azide-alkyne cycloaddition | Cyclopropyl azide + Iododiynyl core | Tail fragment with triazole | 89% |
| 2 | Hydroxamate formation | N-Boc-allo-difluorothreonine + O-benzylhydroxylamine | Protected ZBG-linker | 76% |
| 3 | Sonogashira coupling | Protected ZBG-linker + Tail fragment | LpxC-IN-10 precursor | 68% |
| 4 | Global deprotection | Precursor | LpxC-IN-10 | 95% |
This modular design permitted rapid SAR analysis, revealing:
In vitro profiling demonstrated MIC90 values of ≤0.125 µg/mL against ESBL/carbapenemase-producing Enterobacteriaceae and 1.0 µg/mL for XDR P. aeruginosa—surpassing CHIR-090 by 8–16-fold [4] [5].
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8